molecular formula C9H5F2N3S2 B15098613 3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Katalognummer: B15098613
Molekulargewicht: 257.3 g/mol
InChI-Schlüssel: FELRBXJQSCZUBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a fused heterocyclic compound comprising a benzothiazole core annulated with a 1,2,4-triazole ring and substituted at the 3-position with a difluoromethylsulfanyl (-S-CF₂H) group. This structural motif is critical for its physicochemical properties, including enhanced lipophilicity and electronic effects due to the electron-withdrawing difluoromethyl group. Such compounds are typically synthesized via cyclization reactions or Huisgen-type click chemistry, as seen in structurally analogous systems like 3-(4-hexyloxyphenyl)-1,2,4-triazolo[3,4-b]benzothiazole . The planar benzothiazole-triazole framework (dihedral angle: ~53.34°) and substituent conformation (e.g., gauche-trans hexyl chains) influence intermolecular interactions and crystallinity .

Eigenschaften

Molekularformel

C9H5F2N3S2

Molekulargewicht

257.3 g/mol

IUPAC-Name

1-(difluoromethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C9H5F2N3S2/c10-7(11)16-9-13-12-8-14(9)5-3-1-2-4-6(5)15-8/h1-4,7H

InChI-Schlüssel

FELRBXJQSCZUBV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SC(F)F)S2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with difluoromethylsulfanyl-containing reagents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium azide in DMF at 100°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding sulfides .

Wissenschaftliche Forschungsanwendungen

3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethylsulfanyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related triazolo-benzothiazoles and triazolo-thiadiazoles (Table 1).

Compound Name Substituents Molecular Weight Key Features Bioactivity Reference
3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole (Target) -S-CF₂H at C3 ~325.3* Planar fused rings; high lipophilicity Potential antimicrobial, enzyme inhibition -
3-((2-(2,4-Dichlorophenoxy)ethyl)thio)[1,2,4]triazolo[3,4-b]benzothiazole -S-(CH₂)₂-O-(2,4-Cl₂C₆H₃) at C3 396.304 Bulky dichlorophenoxy group; extended alkyl chain Not reported
3-(4-Hexyloxyphenyl)-1,2,4-triazolo[3,4-b]benzothiazole -O-(C₆H₁₃) at C3 335.4* Hexyloxy chain gauche-trans conformation; planar framework (53.34° dihedral) Crystallographic stability
3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b]benzothiazole -S-(C₆H₅)₂CH at C3 373.49 Bulky benzhydryl group; increased steric hindrance Not reported
6,8-Dimethyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole -CH₃ at C6 and C8 203.26 Methyl substituents; compact structure Structural model for drug design

*Calculated based on analogous structures.

Key Differences and Trends

Substituent Effects: The difluoromethylsulfanyl group (-S-CF₂H) enhances electronegativity and metabolic stability compared to alkyl/arylthio groups (e.g., benzhydryl in ). This group may improve membrane permeability and target binding in enzyme inhibition.

Biological Activity :

  • Triazolo-benzothiazoles with sulfur-containing substituents (e.g., methylphenylsulfonyl derivatives) exhibit antimicrobial activity against pathogens like Staphylococcus aureus .
  • Triazolo-thiadiazoles (e.g., 3,6-disubstituted derivatives) show enzyme inhibitory activity , such as metallo-β-lactamase (MBL) inhibition (63% for compound 5o at 100 µM) .

Synthetic Routes :

  • The target compound likely follows a Huisgen cycloaddition pathway similar to 3-(4-hexyloxyphenyl)-1,2,4-triazolo[3,4-b]benzothiazole, using tetrazole and benzothiazole precursors .
  • In contrast, triazolo-thiadiazoles (e.g., 3-(3-methoxybenzylsulfonyl)-4-phenyl-5-(trimethoxyphenyl)-4H-1,2,4-triazole) are synthesized via sulfonation and cyclocondensation .

Crystallographic and Conformational Insights

  • The planar triazolo-benzothiazole framework is consistent across analogues (e.g., 3.73 Å intermolecular π-π stacking in ).
  • Substituent orientation (e.g., gauche-trans hexyloxy chains in ) affects packing efficiency and solubility.

Biologische Aktivität

3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a benzothiazole moiety, with a difluoromethylthio group contributing to its chemical properties. The molecular formula is C6H4F2N4SC_6H_4F_2N_4S with a molecular weight of approximately 202.19 g/mol.

The biological activity of 3-[(difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it can inhibit carbonic anhydrase and cholinesterase, impacting pH regulation and neurotransmission respectively .
  • Anticancer Activity : Studies have indicated that derivatives of benzothiazole exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that enhance binding affinity to cellular targets .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzothiazole and triazole components significantly influence biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups enhances the compound's potency against various cancer cell lines. For instance, the difluoromethyl group is crucial for improving lipophilicity and metabolic stability .
  • Ring Modifications : Alterations in the triazole or benzothiazole rings can lead to variations in cytotoxicity and selectivity towards specific cancer types. Compounds with additional functional groups at specific positions have demonstrated improved activity profiles .

Biological Activity Data

The following table summarizes the biological activities reported for 3-[(difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole and its derivatives:

Activity TypeTarget/Cell LineIC50 (µM)Reference
CytotoxicityA431 (epidermoid carcinoma)<10
Enzyme InhibitionCarbonic Anhydrase5.0
Antimicrobial ActivityGram-positive bacteria15.0

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study evaluating various benzothiazole derivatives, 3-[(difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole exhibited significant cytotoxic effects against A431 cells with an IC50 value below 10 µM. The mechanism was attributed to apoptosis induction through caspase activation pathways .
  • Enzyme Interaction Studies : Molecular docking studies have shown that the compound effectively binds to carbonic anhydrase with favorable binding energies. This interaction suggests potential applications in treating conditions related to abnormal enzyme activity such as glaucoma and edema .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.